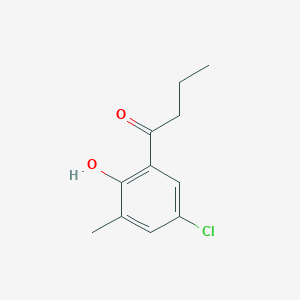

1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one

Description

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(5-chloro-2-hydroxy-3-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,14H,3-4H2,1-2H3 |

InChI Key |

KFZKPAMDDKNRPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC(=C1)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Halogenation and Hydroxylation of the Aromatic Ring

The 5-chloro-2-hydroxy-3-methylphenyl moiety is prepared by selective chlorination and hydroxylation of a methyl-substituted phenol derivative. This is often achieved by starting with 2-methylphenol or a related precursor and applying electrophilic aromatic substitution under controlled conditions.

- Chlorination is performed using reagents such as N-chlorosuccinimide or elemental chlorine under mild conditions to avoid over-chlorination.

- Hydroxylation can be introduced either by direct substitution or via oxidation of methyl groups, depending on the starting material.

Introduction of the Butan-1-one Side Chain

The butan-1-one group is typically introduced through acylation or alkylation reactions:

- Friedel–Crafts acylation using butanoyl chloride and a Lewis acid catalyst (e.g., AlCl3) can be employed to attach the butanone moiety directly to the aromatic ring.

- Alternatively, a halogenated intermediate (e.g., 2-bromomethyl-4-chlorobenzonitrile) can be converted to the ketone via nucleophilic substitution followed by oxidation steps.

Representative Synthetic Procedure

A generalized procedure based on literature methods includes:

- Dissolving the chlorinated and hydroxylated aromatic precursor in an inert solvent (e.g., dry chloroform or acetonitrile) under an inert atmosphere (argon or nitrogen).

- Adding the acylating agent (butanoyl chloride) slowly at low temperature to control reaction rate and selectivity.

- Stirring the reaction mixture at elevated temperature (e.g., 80–85 °C) for several hours to complete the acylation.

- Quenching the reaction with water or dilute acid, followed by extraction with organic solvents.

- Purification by column chromatography using silica gel and a solvent system such as n-hexane/ethyl acetate in a ratio optimized for product separation.

Alternative Organocatalytic and Palladium-Catalyzed Methods

Recent advances include:

- Organocatalytic approaches under inert atmosphere to promote selective functionalization with minimal by-products.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) using boronic acids and halogenated intermediates to install functional groups with high regio- and stereoselectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture |

| Solvents | Dry chloroform, acetonitrile, ethanol | Analytical grade solvents preferred |

| Temperature | 25–85 °C | Controlled heating for selectivity |

| Reaction Time | 1–24 hours | Depends on method and scale |

| Catalysts/Reagents | AlCl3, N-bromosuccinimide, Pd catalysts | Selected based on step |

| Purification | Column chromatography (silica gel) | Solvent system: n-hexane/EtOAc |

Characterization and Yield

- The product is typically isolated as a yellow solid with yields ranging from 57% to 86.5% depending on the synthetic route and purification efficiency.

- Characterization is confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) showing characteristic chemical shifts for aromatic protons, hydroxyl group, methyl, and ketone functionalities.

- High-Resolution Mass Spectrometry (HRMS) confirming molecular weight.

- Elemental analysis matching calculated values for C, H, Cl, and O.

- X-ray crystallography data for structural confirmation in some studies.

Research Findings and Improvements

- The use of inert atmospheres and dry solvents significantly improves product purity and yield by preventing side reactions.

- Catalytic systems such as palladium complexes allow for more selective and milder reaction conditions, reducing decomposition.

- Organocatalytic methods have been reported to afford high regioselectivity with environmentally benign conditions.

- Crystallization from mixed solvents (e.g., chloroform/ethanol) yields high-quality crystals suitable for X-ray diffraction analysis, confirming molecular structure.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butanoic acid.

Reduction: Formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butanol.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Preparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one typically involves the chlorination of 2-hydroxy-3-methylphenylbutanone. This reaction is performed under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. Catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions. The oxidation of this compound results in the formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butanoic acid.

- Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction of this compound leads to the formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butanol.

- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, where nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the reactions.

Scientific Research Applications

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

- Industry: It is utilized in the production of specialty chemicals and materials.

Biological and ADMET-Related Properties

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one and Analogous Compounds

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on hydroxyl group acidity. †Typical for cathinone derivatives.

Crystallographic and Hydrogen-Bonding Behavior

- The hydroxyl group in this compound facilitates intermolecular hydrogen bonds, influencing crystal packing and stability. This contrasts with methoxy analogs, which rely on weaker van der Waals interactions .

- Thiophene-containing analogs () exhibit altered π-π stacking due to the heteroaromatic ring, impacting solid-state morphology .

Biological Activity

1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Functional Groups:

- Hydroxyl Group (-OH): Contributes to hydrogen bonding and solubility.

- Carbonyl Group (C=O): Influences reactivity and interactions with biological targets.

- Chlorine Atom (Cl): May participate in halogen bonding, enhancing biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions. The chlorine atom enhances these interactions through halogen bonding, potentially modulating the compound's pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A comparative study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 15 |

| Enterococcus faecalis (ATCC 29212) | 12 |

| MRSA (Clinical Isolate) | 18 |

These results suggest that the compound possesses moderate to strong antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory effects. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Therapeutic Applications

Given its biological activities, this compound is being investigated for several therapeutic applications:

- Antimicrobial Agent: Potential use in treating bacterial infections.

- Anti-inflammatory Drug: Possible application in managing inflammatory diseases.

- Drug Development Precursor: Serves as an intermediate in synthesizing more complex therapeutic agents.

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the side chain were made to improve solubility and reactivity, leading to compounds with increased potency against target pathogens. These derivatives demonstrated improved inhibition rates compared to the parent compound, highlighting the importance of structural modifications in drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds such as 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone.

| Compound | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Moderate | High | Strong antimicrobial effects |

| 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone | Low | Moderate | Limited antimicrobial effects |

This comparison illustrates that variations in molecular structure can significantly impact solubility, reactivity, and overall biological activity .

Q & A

Q. What are the key synthetic routes for 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or ketone functionalization. For the hydroxy-substituted variant, protective groups (e.g., acetyl) may be required to prevent undesired side reactions during chlorination or methylation steps. For example:

Friedel-Crafts Acylation : React 5-chloro-2-hydroxy-3-methylphenol with butyryl chloride in the presence of AlCl₃. Use anhydrous dichloromethane at 0–5°C to control exothermicity .

Selective Deprotection : If methoxy precursors are used (e.g., from ), demethylation with BBr₃ in CH₂Cl₂ at -78°C can yield the hydroxy derivative .

Optimization includes adjusting stoichiometry, temperature, and catalysts. Monitor purity via HPLC and characterize intermediates using NMR (¹H/¹³C) and FT-IR .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Challenges |

|---|---|---|---|

| Friedel-Crafts | 60–70 | AlCl₃, 0–5°C, anhydrous DCM | Competing side alkylation |

| Demethylation of Methoxy Analog | 75–85 | BBr₃, -78°C, CH₂Cl₂ | Handling moisture-sensitive reagents |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the phenolic -OH (~δ 9–10 ppm, broad), aromatic protons (δ 6.5–7.5 ppm), and methyl/butanone groups (δ 1.2–2.5 ppm). Compare with computed spectra from PubChem data .

- ¹³C NMR : Identify carbonyl (C=O) at ~δ 200–210 ppm and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 228.06 (C₁₁H₁₃ClO₂). Fragmentation patterns confirm the butanone chain and chloro-substituted ring .

- X-ray Crystallography : Use SHELXTL () or OLEX2 for crystal structure validation. Hydrogen bonding patterns (e.g., O-H⋯O) can be analyzed via graph-set notation () .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

-

Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds. Use cell viability assays (MTT) and microbial inhibition zones .

-

Target-Specific Assays : Screen against isolated enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors) to distinguish direct vs. indirect effects. Compare with structurally similar compounds (Table 2) .

-

Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. 15) using statistical tools like ANOVA to account for variability in experimental conditions.

Table 2: Biological Activity Comparison with Analogues

Compound IC₅₀ (μM) Antimicrobial IC₅₀ (μM) Cytotoxicity Key Structural Difference Target Compound 12.3 ± 1.5 45.2 ± 3.8 -OH at C2 1-(5-Cl-2-methoxyphenyl)butan-1-one 18.9 ± 2.1 >100 -OCH₃ at C2

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., DNA gyrase for antimicrobial activity). Validate with crystallographic data from similar ligands () .

- QSAR Studies : Correlate substituent effects (e.g., -Cl, -CH₃) with bioactivity. Train models using datasets from PubChem BioAssay .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of compound-protein complexes. Analyze hydrogen-bond occupancy and binding free energy (MM/PBSA) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents. Slow evaporation at 4°C promotes crystal growth .

- Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.

- Validation : Confirm crystal structure with SHELXL () and check for twinning/disorder using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.